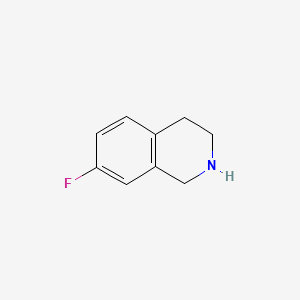

7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNORDFUGQNAJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585679 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406923-91-9 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Abstract: This document provides an in-depth technical overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for synthesizing more complex molecules, particularly those targeting neurological disorders. This guide details its core chemical properties, provides representative experimental protocols for its synthesis and analysis, explores its biological significance, and outlines essential safety and handling procedures. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is typically available and handled as its hydrochloride salt to improve solubility and stability.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1][2][3] |

| CAS Number | 799274-06-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀FN · HCl (or C₉H₁₁ClFN) | [1][2][3] |

| Molecular Weight | 187.64 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 175-183 °C | [1][2] |

| Purity | ≥96% (HPLC) | [1] |

| SMILES String | Cl.Fc1ccc2CCNCc2c1 | [2] |

| InChI Key | LOJNQXIJLCPQDR-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is most commonly achieved through the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][5]

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

This protocol is a representative method for the synthesis of fluorinated THIQ derivatives, adapted from established procedures for related isomers.[6]

Objective: To synthesize this compound from 2-(3-Fluorophenyl)ethylamine.

Reagents and Equipment:

-

2-(3-Fluorophenyl)ethylamine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Iminium Ion Formation and Cyclization:

-

In a round-bottom flask, dissolve 2-(3-Fluorophenyl)ethylamine in a suitable solvent like toluene.

-

Add an equimolar amount of paraformaldehyde.

-

Add concentrated HCl dropwise while stirring.

-

Heat the mixture to reflux for several hours to facilitate the intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline intermediate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Reduction to Tetrahydroisoquinoline:

-

Work-up and Isolation:

-

Quench the reaction by carefully adding water.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

-

Experimental Protocol: Analytical Characterization (¹H NMR)

Objective: To confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Equipment and Materials:

-

400 MHz NMR Spectrometer

-

NMR tubes

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Synthesized this compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine atom), and aliphatic protons for the CH₂ groups at positions 1, 3, and 4, and the NH proton of the heterocyclic ring.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a versatile scaffold and key intermediate in pharmaceutical development.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

Key Application Areas:

-

Neuroscience Research: The THIQ scaffold is a core component of molecules designed to interact with neurotransmitter systems.[1] Derivatives are investigated for their potential to treat neurological and mental health conditions.[1] Some THIQ analogs act as monoamine reuptake inhibitors or show neuroprotective properties.[7][8][9]

-

Pharmaceutical Development: It serves as a precursor in the synthesis of novel therapeutic agents.[1] Research has explored its use in creating compounds with potential anti-inflammatory and analgesic properties.[1]

-

Enzyme Inhibition: Certain substituted THIQs are known to be inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the adrenaline biosynthesis pathway.[10]

Visualizations: Pathways and Workflows

Synthesis and Research Workflow

The following diagram illustrates a typical workflow from the synthesis of 7-F-THIQ to its application in preclinical research.

Logical Relationships in Neuropharmacology

This diagram shows the logical progression from the 7-F-THIQ chemical scaffold to its potential therapeutic targets based on the known activities of the broader THIQ class.

Safety and Handling

This compound hydrochloride is considered hazardous and requires careful handling in a laboratory setting.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[4]

-

-

Storage:

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Its defined chemical properties, established synthetic routes, and the versatile nature of the THIQ scaffold make it a valuable starting point for the development of novel therapeutics, particularly for neurological disorders. The strategic placement of the fluorine atom provides a tool for fine-tuning the biological activity and metabolic profile of its derivatives. Adherence to strict safety protocols is mandatory when handling this compound. Further research into specific derivatives of 7-F-THIQ is likely to yield promising candidates for future drug development pipelines.

References

- 1. organicreactions.org [organicreactions.org]

- 2. The Pictet-Spengler Reaction [ebrary.net]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Scaffolding Approach in Drug Discovery

An In-depth Technical Guide on the Evolving Role of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-F-THIQ) has emerged as a significant structural motif in medicinal chemistry, primarily utilized as a versatile scaffold in the synthesis of novel therapeutic agents. While a comprehensive, standalone mechanism of action for 7-F-THIQ is not extensively documented, its incorporation into more complex molecules has led to the development of compounds with notable biological activities. This guide consolidates the available information on 7-F-THIQ, focusing on its role as a synthetic intermediate and its contribution to the pharmacological profiles of derivative compounds, particularly in the realm of neurological disorders and receptor-specific modulation.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1][2] The inherent structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3] The therapeutic potential of the THIQ class spans across central nervous system (CNS) disorders, cancer, and infectious diseases.[1]

The Role of Fluorination in Drug Design

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence:

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of the compound.

-

Binding Affinity: Altering the electronic properties of the molecule, which can lead to enhanced interactions with the target protein.

-

Lipophilicity: Increasing the molecule's ability to cross cellular membranes, including the blood-brain barrier.

-

pKa: Modifying the acidity or basicity of nearby functional groups.

In the context of 7-F-THIQ, the fluorine atom at the 7-position is anticipated to influence these properties, making it an attractive building block for the synthesis of novel drug candidates.

This compound as a Synthetic Intermediate

Current scientific literature and commercial availability primarily position this compound hydrochloride as a key intermediate in the synthesis of more complex pharmaceutical compounds.[4] Its utility is particularly noted in the development of drugs targeting neurological disorders.[4] Researchers leverage this compound in biological assays to investigate effects on cell signaling pathways, suggesting its role as a tool for probing biological systems and discovering new therapeutic targets.[4]

Pharmacological Implications of the 7-Fluoro-THIQ Moiety

While a dedicated body of research on the intrinsic mechanism of action of 7-F-THIQ is sparse, its incorporation into larger molecules provides insights into its potential pharmacological contributions.

Opioid Receptor Modulation

One of the few direct applications of a 7-fluoro-THIQ derivative is found in the study of kappa (κ) opioid receptor antagonists. In the synthesis of analogues of JDTic, a known κ-opioid receptor antagonist, a derivative of this compound was utilized. The resulting compound, which contained the 7-fluoro-THIQ moiety, exhibited low potency for the κ-opioid receptor and functioned as a weak inverse agonist at the delta (δ) opioid receptor.[5] This finding, although demonstrating reduced activity in this specific context, highlights the potential of the 7-fluoro-THIQ scaffold to interact with opioid receptor systems.

Enzyme Inhibition

Research into inhibitors of phenylethanolamine N-methyltransferase (PNMT) has explored 7-substituted-1,2,3,4-tetrahydroisoquinolines.[6] While this work did not specifically focus on the 7-fluoro substitution, it underscores the importance of substitutions at the 7-position for achieving selective enzyme inhibition.[6] This suggests a potential avenue for the application of 7-F-THIQ in designing novel enzyme inhibitors.

Logical Relationship of 7-F-THIQ in Drug Development

The following diagram illustrates the logical flow of how this compound is utilized in the drug discovery process.

Caption: Logical workflow of 7-F-THIQ in drug discovery.

Conclusion

The current body of scientific evidence indicates that this compound is a valuable molecular building block in the field of medicinal chemistry rather than a compound with a well-defined, independent mechanism of action. Its utility lies in its ability to be incorporated into more complex molecular architectures, thereby influencing the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The fluorination at the 7-position offers a strategic advantage for enhancing metabolic stability and modulating target interactions. Future research focused on the synthesis and evaluation of novel compounds derived from the 7-F-THIQ scaffold is warranted to fully elucidate its potential in the development of new therapeutics, particularly for neurological disorders and other complex diseases. As more compounds containing this moiety are developed and characterized, a clearer understanding of the specific contributions of the 7-fluoro-THIQ fragment to biological activity will undoubtedly emerge.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to the Structure-Activity Relationship of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives in Triple Reuptake Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives, with a specific focus on their role as triple reuptake inhibitors (TRIs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics for central nervous system (CNS) disorders, particularly depression.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. The introduction of a fluorine atom at the 7-position of the THIQ core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity for biological targets. This guide summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and provides visual representations of experimental workflows.

Structure-Activity Relationship at the 7-Position of the Tetrahydroisoquinoline Core

A key study in the development of triple reuptake inhibitors based on the 4-heteroaryl-1,2,3,4-tetrahydroisoquinoline scaffold explored the impact of various substituents at the 7-position of the THIQ ring. The primary biological targets were the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters is a clinically validated mechanism for the treatment of major depressive disorder.

The data presented in Table 1 clearly demonstrates the influence of the substituent at the 7-position on the inhibitory activity of these compounds.

| Compound | R | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| 3g | H | 1.3 | 14 | 21 |

| 10a | CH3 | 1.2 | 16 | 23 |

| 10b | OCH3 | 1.1 | 18 | 27 |

| 10c | OH | 1.5 | 20 | 35 |

| 10d | F | 4.2 | 45 | 88 |

| 10e | CN | 5.6 | 68 | 120 |

| Data sourced from a study on 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline inhibitors.[1] |

The unsubstituted analog (3g ) displayed potent inhibition of all three transporters. Introduction of small, electron-donating groups such as methyl (10a ), methoxy (10b ), and hydroxyl (10c ) at the 7-position resulted in a negligible change in potency at SERT and a slight decrease in potency at NET and DAT.[1]

Conversely, the introduction of an electron-withdrawing fluorine atom (10d ) led to a noticeable decrease in inhibitory activity across all three transporters, with IC50 values of 4.2 nM, 45 nM, and 88 nM for SERT, NET, and DAT, respectively.[1] A similar trend was observed for the more strongly electron-withdrawing cyano group (10e ), which further attenuated the inhibitory potency.[1] This suggests that electron-withdrawing substituents at the 7-position of this particular THIQ scaffold are detrimental to its activity as a triple reuptake inhibitor.[1]

Experimental Protocols

General Synthesis of 7-Substituted-4-Heteroaryl-1,2,3,4-tetrahydroisoquinolines

The synthesis of the target compounds, including the 7-fluoro derivative, typically involves a multi-step sequence. A generalized workflow is depicted in the diagram below.

Figure 1. Generalized synthetic workflow for 7-substituted THIQ derivatives.

A key synthetic step for introducing the 4-heteroaryl moiety is the Suzuki coupling reaction between a suitable boronic acid or ester and a 4-halo-tetrahydroisoquinoline intermediate. The various substituents at the 7-position are typically incorporated early in the synthetic sequence, starting from appropriately substituted phenylacetonitriles.

In Vitro Transporter Inhibition Assays

The biological activity of the synthesized compounds was evaluated using in vitro transporter inhibition assays. The general protocol for these assays is outlined below.

Cell Lines and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) were used. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

Radioligand Binding Assays: The inhibitory potency (IC50) of the test compounds was determined by their ability to displace a specific radioligand from the transporter.

-

For hSERT: [3H]Citalopram was used as the radioligand.

-

For hNET: [3H]Nisoxetine was used as the radioligand.

-

For hDAT: [3H]WIN 35,428 was used as the radioligand.

Assay Procedure:

-

Cell membranes were incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

The reaction mixtures were incubated to allow for binding equilibrium to be reached.

-

The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Figure 2. Workflow for in vitro transporter inhibition assays.

Conclusion

The structure-activity relationship studies on 4-heteroaryl-1,2,3,4-tetrahydroisoquinoline derivatives reveal that the electronic properties of the substituent at the 7-position play a crucial role in modulating the inhibitory activity at SERT, NET, and DAT. Specifically, for this scaffold, electron-withdrawing groups like fluorine are less favorable for potent triple reuptake inhibition compared to hydrogen or small electron-donating groups. This information is valuable for the rational design of future THIQ-based CNS agents. Further exploration of other substitutions on the 7-fluoro-THIQ core in different chemical series is warranted to fully elucidate the therapeutic potential of this scaffold.

References

The Pharmacology of Fluorinated Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into the THIQ core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency, selectivity, metabolic stability, and brain penetration.[2] This technical guide provides an in-depth overview of the pharmacology of fluorinated tetrahydroisoquinoline derivatives, with a focus on their interactions with key biological targets, associated signaling pathways, and the experimental methodologies used for their characterization.

Core Pharmacological Activities

Fluorinated tetrahydroisoquinoline derivatives have demonstrated significant potential across several therapeutic areas, primarily as modulators of the central nervous system (CNS) and as anticancer agents.

Central Nervous System Activity

A significant body of research has focused on the interaction of fluorinated THIQ derivatives with dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.

One study identified a novel 1,2,3,4-tetrahydroisoquinoline derivative with a 7-CF3SO2O- substituent that exhibited high affinity for the dopamine D3 receptor (pKi = 8.4) and a 150-fold selectivity over the D2 receptor.[3] This highlights the role of fluorine-containing groups in achieving receptor subtype selectivity.

The modulation of locomotor activity is a key indicator of CNS effects. Several THIQ derivatives have been shown to induce hyperactivity when injected into the nucleus accumbens of rats, a key brain region in the reward pathway.[4] Specifically, 3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 3-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline markedly increased locomotor activity in a dose-dependent manner.[4] The effects of these compounds were antagonized by the dopamine D2 receptor antagonist haloperidol, suggesting a dopaminergic mechanism of action.[4]

Anticancer Activity

Fluorinated tetrahydroisoquinoline derivatives have also emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Several studies have reported the synthesis and in vitro anticancer activity of novel THIQ derivatives against various cancer cell lines. For instance, morpholine-substituted tetrahydroquinoline derivatives with trifluoromethyl groups have shown potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5] These compounds are proposed to act as mTOR inhibitors, a key regulator of cell growth and metabolism.[5][6]

Another study focused on THIQ derivatives as inhibitors of KRas, a frequently mutated oncogene in colorectal cancer.[7] A derivative bearing a chloro group at the 4-position of the phenyl ring (GM-3-18) demonstrated significant KRas inhibition with IC50 values ranging from 0.9 to 10.7 μM across different colon cancer cell lines.[7]

Quantitative Pharmacological Data

The following tables summarize the reported quantitative data for the biological activity of selected fluorinated and non-fluorinated tetrahydroisoquinoline derivatives.

Table 1: Dopamine Receptor Binding Affinities of Tetrahydroisoquinoline Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 7-CF3SO2O-THIQ derivative | Dopamine D3 | pKi = 8.4 | [3] |

| Compound 7i | Dopamine D2 | 72.3 nM | [8] |

| Dopamine D3 | 3.52 nM | [8] | |

| Compound 7c | Dopamine D2 | 9.45 nM | [8] |

| Dopamine D3 | 5.67 nM | [8] |

Table 2: In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cell Line | IC50 | Proposed Target | Reference |

| Compound 10e | A549 (Lung) | 0.033 µM | mTOR | [5] |

| Compound 10h | MCF-7 (Breast) | 0.087 µM | mTOR | [5] |

| Compound 10d | A549 (Lung) | 0.062 µM | mTOR | [5] |

| MCF-7 (Breast) | 0.58 µM | mTOR | [5] | |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 µM | KRas | [7] |

| GM-3-121 | - | 1.72 µM (Anti-angiogenesis) | - | [7] |

| Diclofensine | Rat Brain Synaptosomes | 0.74 nM (Dopamine uptake) | Monoamine Transporters | |

| 2.3 nM (Noradrenaline uptake) | ||||

| 3.7 nM (Serotonin uptake) |

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated tetrahydroisoquinoline derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins. D2 receptor activation can also trigger G protein-independent signaling through β-arrestin.[1]

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The assay measures the displacement of a radioactively labeled ligand from the receptor by the unlabeled test compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of fluorinated tetrahydroisoquinoline derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of test compounds to dopamine D2 receptors.[9]

1. Receptor Preparation:

-

Homogenize rat striatal tissue or cells expressing human D2L receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]-spiperone), and varying concentrations of the fluorinated tetrahydroisoquinoline test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., spiperone).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

In Vivo Locomotor Activity Test in Rats

This protocol is designed to assess the effect of fluorinated tetrahydroisoquinoline derivatives on spontaneous locomotor activity in rats, a measure of CNS stimulant or depressant effects.[10]

1. Animals and Housing:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar strain).

-

House the animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Allow the animals to acclimate to the housing conditions for at least one week before testing.

2. Apparatus:

-

Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams or video tracking software) to quantify locomotor activity.

3. Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Administer the fluorinated tetrahydroisoquinoline derivative or vehicle control via the desired route (e.g., intraperitoneal injection or intracerebral microinjection).

-

Immediately place the rat in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 60 minutes).

4. Data Analysis:

-

Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control.

-

Data can be analyzed in time bins to assess the time course of the drug's effect.

Conclusion

Fluorinated tetrahydroisoquinoline derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders and cancer. The introduction of fluorine can profoundly influence their pharmacological profiles, leading to improved affinity, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space, guided by detailed pharmacological characterization and structure-activity relationship studies, is likely to yield new and effective drug candidates. This guide provides a foundational understanding of the key pharmacological aspects of these compounds and the experimental approaches required for their evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperactivity induced by tetrahydroisoquinoline derivatives injected into the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. Locomotor activity in a novel environment as a test of inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline as a Dopamine D3 Receptor Ligand: A Technical Guide

Abstract

The dopamine D3 receptor (D3R) is a G-protein coupled receptor predominantly expressed in the limbic regions of the brain, making it a key therapeutic target for neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising chemotype for developing selective D3R ligands. This technical guide explores the potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline as a D3R ligand. While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on the structure-activity relationships (SAR) of closely related THIQ analogs. It details the canonical D3R signaling pathway, standardized experimental protocols for ligand characterization, and a summary of the binding affinities of relevant comparator compounds to guide future research and drug development efforts.

Introduction to the Dopamine D3 Receptor

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D4 subtypes. These receptors are characterized by their coupling to Gαi/o proteins.[1] Upon activation by an agonist, the D3R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This modulation of the cAMP pathway influences numerous downstream cellular processes. The high sequence homology between D2 and D3 receptors, particularly in the orthosteric binding site, has historically posed a significant challenge in developing subtype-selective ligands.[4] However, achieving D3R selectivity is highly desirable to minimize off-target effects associated with D2R modulation, such as extrapyramidal symptoms.

The unique anatomical distribution of D3R in brain regions associated with reward, cognition, and emotion underscores its therapeutic potential.[3][4] Consequently, the development of potent and selective D3R ligands, such as those based on the tetrahydroisoquinoline scaffold, is an area of intense investigation.

The Tetrahydroisoquinoline Scaffold and Rationale for 7-Fluoro Substitution

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore for dopamine receptor ligands. Various substitutions on the THIQ ring system have been explored to optimize affinity and selectivity for the D3R.[5][6]

While specific data for this compound is scarce, the introduction of a fluorine atom at the 7-position is a rational medicinal chemistry strategy. Fluorine substitution can significantly influence a molecule's physicochemical properties by:

-

Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the basic nitrogen atom, affecting ionization state and receptor interaction.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Improving Brain Penetration: In some cases, fluorine can enhance lipophilicity, which may improve permeability across the blood-brain barrier.

-

Altering Binding Interactions: Fluorine can participate in unique non-covalent interactions within the receptor binding pocket, such as hydrogen bonds or orthogonal multipolar interactions, potentially enhancing affinity and selectivity.

Dopamine D3 Receptor Signaling Pathway

The D3 receptor primarily signals through the Gαi/o pathway. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cAMP.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with significant potential in the treatment of neurological disorders. While the parent THIQ molecule itself has a complex and sometimes neurotoxic profile, strategic substitutions on its ring system have been shown to impart potent neuroprotective properties. This technical guide explores the hypothetical neuroprotective effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ), a halogenated derivative of the THIQ core. Drawing upon the established mechanisms of structurally related THIQ analogs, we delineate potential therapeutic pathways, propose detailed experimental protocols for validation, and present quantitative data from relevant studies on similar compounds to provide a framework for future research and development.

Introduction: The Promise of Substituted Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational element in a wide array of natural alkaloids and synthetic molecules that exhibit diverse biological activities.[1] In the realm of neuropharmacology, THIQ derivatives have garnered considerable attention for their potential to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The neuroprotective or neurotoxic effects of these compounds are critically dependent on their substitution patterns.[3]

Notably, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated significant neuroprotective capabilities, a characteristic not clearly observed with the unsubstituted THIQ.[4] The mechanisms underlying these protective effects are multifaceted and are believed to include the scavenging of free radicals and the modulation of glutamatergic neurotransmission.[4] Similarly, other derivatives like the benzyl THIQ alkaloid, Dauricine, have shown promise through anti-apoptotic and antioxidant pathways, as well as by potentially reducing the accumulation of amyloid-beta (Aβ).[1]

This guide focuses on the 7-fluoro analog of THIQ. The introduction of a fluorine atom at the 7th position is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While direct studies on the neuroprotective effects of 7-F-THIQ are not yet available in the public domain, the known structure-activity relationships (SAR) of related compounds allow for the formulation of well-grounded hypotheses regarding its potential mechanisms of action.

Potential Neuroprotective Mechanisms of this compound

Based on the neuroprotective actions of other substituted THIQs, 7-F-THIQ could potentially exert its effects through one or more of the following pathways:

-

Antagonism of the Glutamatergic System: One of the most compelling hypothesized mechanisms is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death. Like 1MeTIQ, 7-F-THIQ may act as an NMDA receptor antagonist, thereby preventing glutamate-induced neuronal damage.[4]

-

Antioxidant and Free Radical Scavenging Properties: Oxidative stress is a key contributor to the pathology of many neurodegenerative diseases. THIQ derivatives have been shown to possess antioxidant properties. The fluorine substitution in 7-F-THIQ may influence the electron distribution of the aromatic ring, potentially enhancing its ability to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[1]

-

Modulation of Apoptotic Pathways: Apoptosis, or programmed cell death, is another critical process in neurodegeneration. Neuroprotective THIQ compounds like Dauricine have been observed to have anti-apoptotic effects.[1] 7-F-THIQ might influence the expression of key apoptotic proteins, such as those in the Bcl-2 family, or inhibit the activation of caspases, the executive enzymes of apoptosis.

The following diagram illustrates the potential signaling pathways through which 7-F-THIQ may exert its neuroprotective effects.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for the neuroprotective effects of 7-F-THIQ is currently available, the following table summarizes relevant data from studies on 1MeTIQ to provide a comparative baseline for future investigations.

| Compound | Assay | Model System | Key Findings | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced neurotoxicity | Rat granular cell cultures | Prevented glutamate-induced cell death and 45Ca2+ influx. | [4] |

| 1MeTIQ | [3H]MK-801 binding assay | - | Demonstrated inhibition of [3H]MK-801 binding, suggesting NMDA receptor interaction. | [4] |

| 1MeTIQ | Kainate-induced excitatory amino acid release | In vivo microdialysis in rat frontal cortex | Prevented the kainate-induced release of excitatory amino acids. | [4] |

| 1MeTIQ & TIQ | Free radical generation | Abiotic system | Both compounds similarly inhibited free-radical formation. | [4] |

Proposed Experimental Protocols

To validate the hypothesized neuroprotective effects of 7-F-THIQ, a systematic series of in vitro and in vivo experiments is necessary. The following protocols provide a detailed methodology for key experiments.

In Vitro Neuroprotection Assays

Objective: To determine if 7-F-THIQ can protect cultured neurons from various neurotoxic insults.

Experimental Workflow:

Detailed Methodologies:

-

Cell Culture: Primary cortical or hippocampal neurons will be isolated from embryonic day 18 (E18) rat or mouse brains. Cells will be plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Neurotoxicity Induction:

-

Excitotoxicity: Neurons will be exposed to glutamate (e.g., 100 µM) for a specified duration.

-

Oxidative Stress: Cells will be treated with hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).

-

Aβ Toxicity: Cultures will be exposed to aggregated amyloid-beta peptides.

-

-

Treatment with 7-F-THIQ: Neurons will be pre-treated with a range of concentrations of 7-F-THIQ for 1-2 hours prior to the addition of the neurotoxic agent.

-

Assessment of Neuroprotection:

-

MTT Assay: Cell viability will be quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

-

Lactate Dehydrogenase (LDH) Assay: Cytotoxicity will be determined by measuring the release of LDH into the culture medium.

-

TUNEL Staining: Apoptotic cells will be identified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

-

Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) will be measured using a luminogenic or fluorogenic substrate.

-

Mechanistic Studies

Objective: To elucidate the molecular mechanisms underlying the neuroprotective effects of 7-F-THIQ.

-

Calcium Imaging: To assess the effect of 7-F-THIQ on glutamate-induced calcium influx, cultured neurons will be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentrations will be monitored using fluorescence microscopy before and after the application of glutamate, with and without pre-treatment with 7-F-THIQ.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be quantified using probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Neurons will be treated with an oxidizing agent in the presence or absence of 7-F-THIQ, and the resulting fluorescence will be measured.

-

Western Blot Analysis: To investigate the modulation of apoptotic pathways, the expression levels of key proteins such as Bcl-2, Bax, and cleaved caspase-3 will be analyzed by Western blotting in cell lysates from neurons treated with a neurotoxin and/or 7-F-THIQ.

Conclusion and Future Directions

While the neuroprotective properties of this compound have yet to be directly demonstrated, the extensive research on structurally related THIQ derivatives provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The proposed experimental framework offers a comprehensive approach to systematically evaluate its efficacy and elucidate its mechanisms of action.

Future research should focus on a thorough in vitro characterization, followed by in vivo studies in animal models of neurodegeneration (e.g., MPTP-induced Parkinsonism or transgenic models of Alzheimer's disease). Pharmacokinetic and toxicological profiling will also be crucial for assessing the drug-like properties of 7-F-THIQ and its potential for clinical development. The exploration of this and other halogenated THIQ derivatives could pave the way for a new class of neuroprotective agents with improved therapeutic profiles.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging anticancer potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) analogs. While research on this specific subclass of tetrahydroisoquinolines is still developing, this document synthesizes available data from structurally related fluorinated and non-fluorinated tetrahydroisoquinoline and quinoline analogs to build a comprehensive picture of their potential as therapeutic agents. This guide covers quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Data on Anticancer Activity

The introduction of a fluorine atom into a molecular scaffold can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The following tables summarize the cytotoxic activities of various fluorinated isoquinoline and quinoline analogs, which serve as important reference points for the potential potency of 7-F-THIQ derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated 7-Azaindenoisoquinoline Analogs against Human Cancer Cell Lines

| Compound | 3-substituent | 9-substituent | Mean-Graph Midpoint (MGM) GI₅₀ (µM) |

| 16b | Cl | OCH₃ | 0.063 |

| 17b | F | OCH₃ | 0.033 |

Data extracted from a study on chlorinated and fluorinated 7-azaindenoisoquinolines, which are structurally related to the 7-F-THIQ core.[1][2]

Table 2: In Vitro Cytotoxicity of Selected Tetrahydroquinoline Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 10 | MCF-7 (Breast) | >100 |

| HepG2 (Liver) | 20.31 | |

| A549 (Lung) | 9.0 | |

| 13 | MCF-7 | 68.02 |

| HepG2 | 49.53 | |

| A549 | 45.18 | |

| 15 | MCF-7 | 15.16 |

| HepG2 | 18.74 | |

| A549 | 18.68 | |

| 16 | MCF-7 | 30.12 |

| HepG2 | 25.43 | |

| A549 | 20.15 | |

| 5-Fluorouracil (Standard) | MCF-7 | 8.91 |

| HepG2 | 4.40 | |

| A549 | 3.24 |

This data, from a study on a new series of tetrahydroquinolines, provides a comparative baseline for the cytotoxic potential of the broader tetrahydroquinoline scaffold.[3]

Table 3: In Vitro Cytotoxicity of Fluoroquinolone Analogs

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| IIIf | SNB-75 (CNS) | 1.43 |

| MDA-MB-468 (Breast) | 1.63 | |

| MCF-7 (Breast) | 1.67 | |

| Mean GI₅₀ | 1.78 | |

| VIb | MDA-MB-468 (Breast) | 0.41 |

| MCF-7 (Breast) | 0.42 | |

| HOP-92 (NSCLC) | 0.50 | |

| SNB-19 (CNS) | 0.51 | |

| U-251 (CNS) | 0.61 | |

| Mean GI₅₀ | 1.45 |

This data on fluoroquinolone analogs highlights the potential of fluorine-containing heterocyclic compounds in achieving potent anticancer activity.[4]

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the evaluation of anticancer compounds, based on protocols described for related tetrahydroisoquinoline and quinoline derivatives.

In Vitro Cytotoxicity Assay (Sulphorhodamine B - SRB Assay)[3]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with distilled water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀/GI₅₀ values by plotting the percentage of viable cells against the compound concentration.

Cell Cycle Analysis by Flow Cytometry[4][5]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining[3][6]

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.

Western Blot Analysis for Apoptosis-Related Proteins[4]

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the protein expression levels relative to the loading control.

Signaling Pathways and Mechanisms of Action

The anticancer effects of tetrahydroisoquinoline and related analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the potential pathways that may be targeted by 7-F-THIQ analogs.

Experimental Workflow for Anticancer Drug Screening

References

- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Anti-inflammatory Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature specifically detailing the anti-inflammatory properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline. This technical guide, therefore, explores the anti-inflammatory potential of this compound by examining the well-documented activities of its core structure, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its derivatives. The THIQ scaffold is recognized as a "privileged" structure in medicinal chemistry, with many of its analogs exhibiting significant anti-inflammatory effects.[1] This guide synthesizes available data on these related compounds to provide a framework for potential research and development of this compound as an anti-inflammatory agent.

Introduction to Tetrahydroisoquinolines in Inflammation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core component of many natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2] The versatility of the THIQ scaffold allows for chemical modifications that can modulate its pharmacological profile, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of THIQ have been investigated for their ability to target key pathways in the inflammatory cascade, such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Potential Mechanisms of Anti-inflammatory Action

Based on studies of various THIQ derivatives, the potential anti-inflammatory mechanisms of this compound could involve the modulation of several key signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Some THIQ derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[3]

The following diagram illustrates the role of COX enzymes in the inflammatory pathway:

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

Abstract

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. This whitepaper provides a comprehensive technical overview of its solubility and stability, critical parameters for its application in pharmaceutical research and development. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates the existing qualitative information and outlines standardized experimental protocols for its determination. Furthermore, it explores the known biological context of related THIQ compounds to provide insights into its potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a fluorine atom into the THIQ scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound hydrochloride is of particular interest as a building block in the synthesis of novel therapeutic agents, especially those targeting the central nervous system.[2] The hydrochloride salt form is specifically designed to enhance the aqueous solubility and overall bioavailability of the parent compound, making it a more viable candidate for drug formulation.[2] This guide aims to provide a detailed understanding of the solubility and stability characteristics of this compound hydrochloride to facilitate its effective utilization in research and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Formula | C₉H₁₀FN·HCl | [2][3] |

| Molecular Weight | 187.64 g/mol | [4] |

| Melting Point | 182-183 °C | |

| Purity | ≥ 97% |

Solubility Profile

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference(s) |

| Water | Expected to be soluble (as hydrochloride salt) | [2] |

| DMSO | Data not available | |

| Ethanol | Data not available | |

| Methanol | Data not available |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound hydrochloride, a standardized experimental protocol, such as the equilibrium solubility method, is recommended.

Objective: To determine the concentration of a saturated solution of the compound in various solvents at a specified temperature.

Materials:

-

This compound hydrochloride

-

Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol, Methanol

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

A general workflow for this experimental protocol is depicted in the following diagram.

Stability Profile

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. The Safety Data Sheet for this compound hydrochloride states that it is "stable under recommended storage conditions" and is "moisture sensitive".[5] It is recommended to store the compound under an inert atmosphere and to avoid excess heat and dust formation.[5] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Table 3: Stability Information for this compound Hydrochloride

| Condition | Stability | Recommendations | Reference(s) |

| Storage | Stable under recommended conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [5] |

| Moisture | Moisture sensitive | Store in a dry environment. | [5] |

| Heat | Avoid excess heat | Store at recommended temperatures. | [5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoid contact with these materials. | [5] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Deionized water

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

-

Analyze the sample at various time points by HPLC.

-

-

Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

-

A PDA detector can be used to check for peak purity.

-

An MS detector can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

The logical flow of a forced degradation study is illustrated below.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound hydrochloride are not extensively documented, the parent THIQ scaffold is known to interact with various components of the central nervous system, particularly monoamine neurotransmitter systems. Derivatives of THIQ have been shown to have affinity for dopamine, serotonin, and norepinephrine receptors and transporters.[6][7][8][9][10][11][12][13][14]

Based on the literature for related compounds, this compound hydrochloride could potentially modulate neurotransmitter signaling by acting as an inhibitor of monoamine reuptake transporters (for dopamine, norepinephrine, and serotonin) or as a ligand for their respective receptors. The diagram below illustrates a hypothetical signaling pathway at a monoaminergic synapse that could be influenced by this compound.

Conclusion

This compound hydrochloride is a promising chemical entity for the development of novel therapeutics, particularly for neurological disorders. While there is a need for more comprehensive public data on its quantitative solubility and stability, this guide provides a framework for researchers to conduct these critical assessments. The established protocols for solubility and forced degradation studies will enable the generation of robust data packages necessary for advancing this compound through the drug development pipeline. Furthermore, the exploration of its potential interactions with monoaminergic systems offers a starting point for mechanistic studies to elucidate its pharmacological profile. Continued research into the properties and biological activities of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. appchemical.com [appchemical.com]

- 4. 799274-06-9 | 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride | Tetrahedron [thsci.com]

- 5. fishersci.com [fishersci.com]

- 6. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of a crucial scaffold in medicinal chemistry. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making a detailed understanding of its spectral characteristics essential for its application in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for fluoro-substituted 1,2,3,4-tetrahydroisoquinolines. The nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are based on the closely related 8-fluoro-1,2,3,4-tetrahydroisoquinoline, which is expected to have very similar spectral properties.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.10-6.80 | m | - | Ar-H |

| ~4.00 | s | - | C1-H 2 |

| ~3.10 | t | ~6.0 | C3-H 2 |

| ~2.80 | t | ~6.0 | C4-H 2 |

| ~2.00 | br s | - | NH |

Note: Predicted chemical shifts for the 7-fluoro isomer. Actual values may vary slightly.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (C) |

| ~160 (d, JCF ≈ 240 Hz) | C 7-F |

| ~140-120 | Ar-C |

| ~47 | C 1 |

| ~43 | C 3 |

| ~29 | C 4 |

Note: Predicted chemical shifts and coupling constants for the 7-fluoro isomer based on known fluorine substituent effects.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Assignment of Vibration |

| ~3300 | N-H stretch |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, 1500, 1450 | Aromatic C=C skeletal vibrations |

| ~1250 | C-N stretch and aromatic C-F stretch (often coupled) |

Note: Characteristic absorption bands for a fluoro-substituted tetrahydroisoquinoline.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 151.0797 | [M]+•, Molecular ion |

| 152.0875 | [M+H]+, Protonated molecular ion |

| 122 | Loss of ethylene from the tetrahydroisoquinoline ring |

Note: Expected exact mass and major fragments for C9H10FN.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.7 mL of a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.

Instrumentation and Parameters: